N-(5-Chloro-M-tolyl)-hexadecylamine
Description
N-(5-Chloro-M-tolyl)-hexadecylamine is a synthetic alkylamine derivative characterized by a hexadecyl (C16) chain linked to a substituted aromatic moiety (5-chloro-m-tolyl group).
Properties
CAS No. |
16582-40-4 |
|---|---|
Molecular Formula |
C23H40ClN |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
3-chloro-N-hexadecyl-5-methylaniline |
InChI |
InChI=1S/C23H40ClN/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-23-19-21(2)18-22(24)20-23/h18-20,25H,3-17H2,1-2H3 |
InChI Key |
FMAWAVPJKDWTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC(=CC(=C1)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of alkylamines functionalized with aromatic or hydrophobic groups. Key analogues include:
a) Hexadecylamine (HDA)
- Structure : A straight-chain C16 alkylamine.
- Properties: High hydrophobicity, used as a surfactant or templating agent in nanoparticle synthesis (e.g., ZnO microstructures) .
b) Dodecylamine and Oleylamine
- Structure : Shorter alkyl chains (C12 and C18:1 unsaturated, respectively).
- Properties: Used in nanoparticle synthesis; chain length and saturation influence material morphology. For example, ZnO synthesized with hexadecylamine exhibits distinct microstructures compared to dodecylamine-derived ZnO .
- Key Difference : N-(5-Chloro-M-tolyl)-hexadecylamine’s rigid aromatic group may hinder packing efficiency in templating applications compared to flexible alkyl chains.
c) Hexadecylamine-Fucan Conjugates
- Structure : Hydrophobic hexadecylamine grafted onto sulfated polysaccharides (fucans) via carbodiimide chemistry .
- Degree of substitution (DS) challenges arise due to heterogeneous polymer backbones .
- Key Difference : The chloro-tolyl group in this compound could offer targeted binding or modified solubility compared to fucan conjugates.
d) Functionalized Graphene Quantum Dots (GQDs)
- Structure : Hexadecylamine-functionalized GQDs with PEG or POSS coatings .
- Properties : Improved photoluminescence (PL) and reduced aggregation.
Physicochemical and Functional Comparison
The table below summarizes critical properties of this compound and its analogues:
| Compound | Molecular Weight | Solubility | Key Applications | Unique Features |
|---|---|---|---|---|
| This compound | ~370.0 g/mol* | Low aqueous solubility; organic solvents | Drug delivery, nanotechnology (inferred) | Aromatic chloro group enhances lipophilicity |
| Hexadecylamine (HDA) | 241.46 g/mol | Organic solvents | Nanoparticle templating, surfactants | Simple alkyl chain, high hydrophobicity |
| Dodecylamine | 185.36 g/mol | Organic solvents | ZnO synthesis | Shorter chain, lower steric hindrance |
| Fucan-Hexadecylamine Conjugate | Variable | DMSO, aqueous-NaCl | Marine drug delivery | Heterogeneous DS, polymer backbone |
| HDA-functionalized GQDs | Variable | Water (with PEG/POSS) | Fe³⁺ sensing, optoelectronics | Tailored PL properties |
*Estimated based on structural formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
